Methylequisetin
Overview
Description
Methylequisetin is a derivative of equisetin, a natural product isolated from the terrestrial fungus Fusarium equiseti. It is an N-methylserine-derived acyl tetramic acid with notable antibiotic and cytotoxic activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylequisetin involves a chemo-enzymatic approach. The process begins with the preparation of a linear polyene precursor through a series of seven steps. This precursor undergoes an intramolecular Diels–Alder reaction facilitated by the enzyme Fsa2, which constructs the trans-decalin system of the molecule in a stereo-selective manner .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely involves optimizing the chemo-enzymatic synthesis route for large-scale production. This would include scaling up the preparation of the linear polyene precursor and the enzymatic reaction to ensure consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methylequisetin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound. Substitution reactions can introduce new functional groups, leading to a variety of this compound derivatives.
Scientific Research Applications
Methylequisetin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound for studying complex natural product synthesis and enzymatic reactions.
Biology: It serves as a quorum-sensing inhibitor, attenuating virulence phenotypes in Pseudomonas aeruginosa without affecting bacterial growth.
Medicine: this compound exhibits antibiotic and cytotoxic activities, making it a potential candidate for developing new antimicrobial and anticancer agents.
Industry: Its antimicrobial properties are explored for applications in crop protection and as a potential herbicidal compound.
Mechanism of Action
Methylequisetin exerts its effects through multiple mechanisms:
Antibiotic Activity: It inhibits the growth of Gram-positive bacteria by interfering with bacterial cell wall synthesis or function.
Cytotoxic Activity: this compound induces cell death in certain cancer cell lines, possibly through the disruption of cellular processes or induction of apoptosis.
Quorum-Sensing Inhibition: It attenuates quorum-sensing-regulated virulence phenotypes in Pseudomonas aeruginosa, reducing the pathogenicity of the bacteria without affecting their growth.
Comparison with Similar Compounds
Similar Compounds
Methylequisetin is structurally similar to other tetramate-containing natural products, such as equisetin and quercetin derivatives. These compounds share a core structure but differ in their functional groups and biological activities.
Uniqueness
This compound’s uniqueness lies in its combination of antibiotic, cytotoxic, and quorum-sensing inhibitory activities. Unlike some similar compounds, this compound exhibits a broad spectrum of biological activities, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
(3E,5S)-3-[[(1R,2S,4aR,6R,8aS)-1,3,6-trimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO4/c1-6-7-16-14(3)11-15-10-13(2)8-9-17(15)23(16,4)21(27)19-20(26)18(12-25)24(5)22(19)28/h6-7,11,13,15-18,25,27H,8-10,12H2,1-5H3/b7-6+,21-19+/t13-,15-,16+,17+,18+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPMRDYXXHRMRU-VCBFZIKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1C(=CC2CC(CCC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@H]1C(=C[C@H]2C[C@@H](CC[C@@H]2[C@@]1(C)/C(=C\3/C(=O)[C@@H](N(C3=O)C)CO)/O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017684 | |
Record name | Methylequisetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405072-57-3 | |
Record name | Methylequisetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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